2-(2,6-Difluoro-4-methoxyphenyl)ethanol
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Overview
Description
2-(2,6-Difluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2,6-difluoro-4-methoxybenzaldehyde with a suitable reducing agent to form the corresponding alcohol. This reaction typically requires mild conditions and can be carried out using reagents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2,6-difluoro-4-methoxybenzaldehyde using a palladium catalyst. This method offers high yields and can be efficiently scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,6-Difluoro-4-methoxybenzaldehyde, 2,6-Difluoro-4-methoxybenzoic acid
Reduction: 2,6-Difluoro-4-methoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoro-4-methoxyphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)methanol
- 2-(2,6-Difluoro-4-methoxyphenyl)acetaldehyde
- 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
Uniqueness
2-(2,6-Difluoro-4-methoxyphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
1000550-08-2 |
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Molecular Formula |
C9H10F2O2 |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O2/c1-13-6-4-8(10)7(2-3-12)9(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI Key |
XMKIZHPNDGLWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCO)F |
Origin of Product |
United States |
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